molecular formula C21H15ClN4O B11709054 N'-(6-chloro-4-phenylquinazolin-2-yl)benzohydrazide

N'-(6-chloro-4-phenylquinazolin-2-yl)benzohydrazide

Katalognummer: B11709054
Molekulargewicht: 374.8 g/mol
InChI-Schlüssel: ULFWZZRNXWRCCW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(6-chloro-4-phenylquinazolin-2-yl)benzohydrazide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound belongs to the quinazoline family, which is known for its diverse biological activities, including anticancer, antiviral, and antibacterial properties .

Vorbereitungsmethoden

The synthesis of N’-(6-chloro-4-phenylquinazolin-2-yl)benzohydrazide typically involves the reaction of 6-chloro-4-phenylquinazoline with benzohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pressure, and reaction time.

Analyse Chemischer Reaktionen

N’-(6-chloro-4-phenylquinazolin-2-yl)benzohydrazide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of N’-(6-chloro-4-phenylquinazolin-2-yl)benzohydrazide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting key enzymes and signaling pathways involved in cell proliferation and survival. The compound’s ability to bind to these targets disrupts normal cellular functions, leading to the inhibition of cancer cell growth and proliferation .

Vergleich Mit ähnlichen Verbindungen

N’-(6-chloro-4-phenylquinazolin-2-yl)benzohydrazide can be compared with other quinazoline derivatives, such as:

The uniqueness of N’-(6-chloro-4-phenylquinazolin-2-yl)benzohydrazide lies in its specific chemical structure, which imparts distinct biological activities and therapeutic potential.

Eigenschaften

Molekularformel

C21H15ClN4O

Molekulargewicht

374.8 g/mol

IUPAC-Name

N'-(6-chloro-4-phenylquinazolin-2-yl)benzohydrazide

InChI

InChI=1S/C21H15ClN4O/c22-16-11-12-18-17(13-16)19(14-7-3-1-4-8-14)24-21(23-18)26-25-20(27)15-9-5-2-6-10-15/h1-13H,(H,25,27)(H,23,24,26)

InChI-Schlüssel

ULFWZZRNXWRCCW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NNC(=O)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.